molecular formula C12H14N2OS2 B6438087 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol CAS No. 2549000-98-6

1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol

Cat. No.: B6438087
CAS No.: 2549000-98-6
M. Wt: 266.4 g/mol
InChI Key: SRMCANJLVIGNEZ-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is a complex organic compound that features a benzothiazole ring substituted with a methylsulfanyl group and a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which is then functionalized with a methylsulfanyl group. The pyrrolidin-3-ol moiety is introduced through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain steps in the synthesis, particularly those involving hydrogenation or dehydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzymes involved in critical metabolic pathways.

Comparison with Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are known for their biological activities.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one are structurally related and have been studied for their pharmacological properties.

Uniqueness: 1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is unique due to the combination of the benzothiazole and pyrrolidin-3-ol moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-16-9-3-2-4-10-11(9)13-12(17-10)14-6-5-8(15)7-14/h2-4,8,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMCANJLVIGNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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